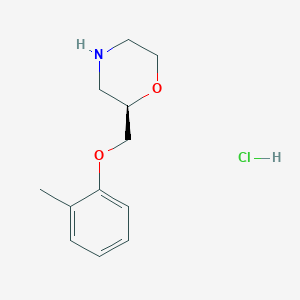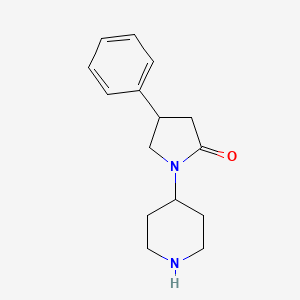
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H20N2O. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolidin-2-one core with a phenyl group and a piperidin-4-yl substituent, making it a versatile scaffold for drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants like Cu(II) catalysts and additives such as DMAP (4-dimethylaminopyridine) . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed: The major products formed from the reactions of this compound include various functionalized pyrrole derivatives . These derivatives are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Applications De Recherche Scientifique
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it serves as a versatile scaffold for designing novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity .
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring contributes to its binding affinity and selectivity towards various biological targets . The stereochemistry and spatial orientation of substituents play a crucial role in determining its biological profile .
Comparaison Avec Des Composés Similaires
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine core but differ in their substituents and biological activities . The unique combination of a phenyl group and a piperidin-4-yl substituent in this compound distinguishes it from other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C15H20N2O |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
4-phenyl-1-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-10-13(12-4-2-1-3-5-12)11-17(15)14-6-8-16-9-7-14/h1-5,13-14,16H,6-11H2 |
Clé InChI |
CCEIOTSUSGUFRH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2CC(CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


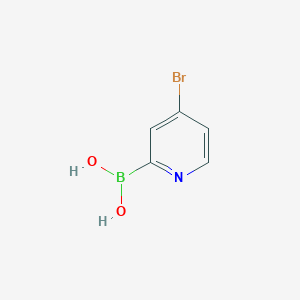
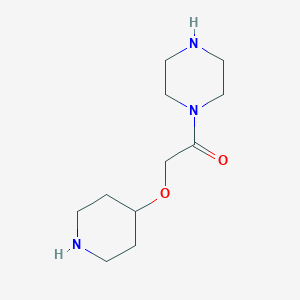

![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)
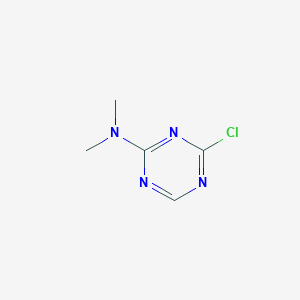
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
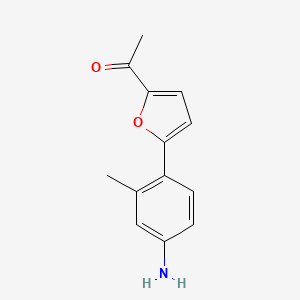
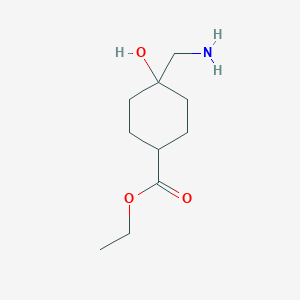
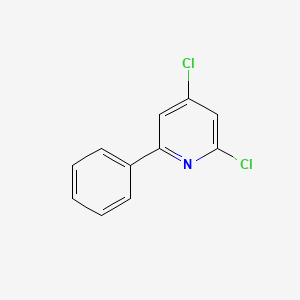
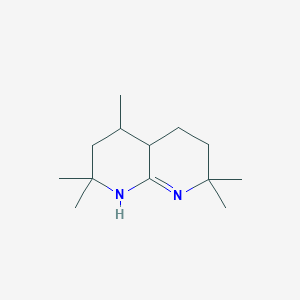
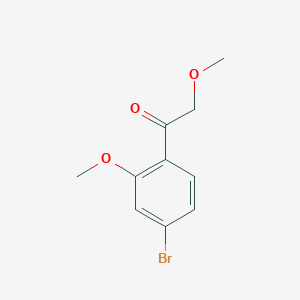
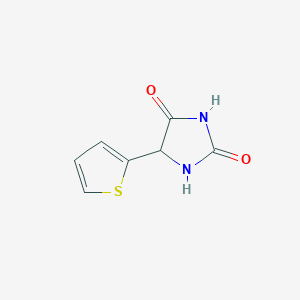
![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)
